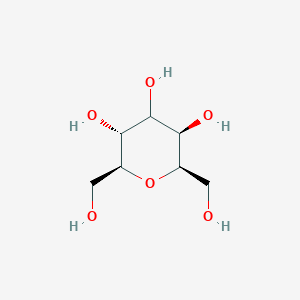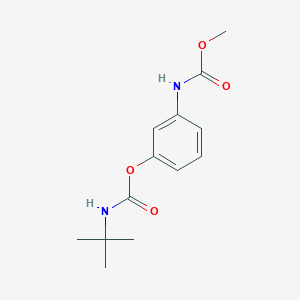
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-hydroxy-, methyl ester, tert-butylcarbamate (ester) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) is not well understood. However, it is believed that this compound interacts with proteins and enzymes by forming covalent bonds with their amino acid residues. This interaction can lead to the inhibition or activation of the protein or enzyme activity.
Efectos Bioquímicos Y Fisiológicos
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as chymotrypsin, trypsin, and papain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been reported to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) in lab experiments include its high purity, stability, and ease of handling. This compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of various compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research on carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)). One direction is to study its interaction with various proteins and enzymes to understand its mechanism of action. Another direction is to explore its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with novel properties and applications.
Métodos De Síntesis
The synthesis of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) can be achieved by reacting carbanilic acid with tert-butyl isocyanate in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds such as peptides, nucleotides, and heterocycles. This compound is also used as a reagent for the detection and quantification of amino acids and peptides in biological samples. It is also used as a probe to study the binding affinity of proteins and enzymes.
Propiedades
Número CAS |
13792-82-0 |
|---|---|
Nombre del producto |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester) |
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)15-12(17)19-10-7-5-6-9(8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Clave InChI |
DOFXTEXQUDDDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
SMILES canónico |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Otros números CAS |
13792-82-0 |
Sinónimos |
m-(tert-Butylcarbamoyloxy)carbanilic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



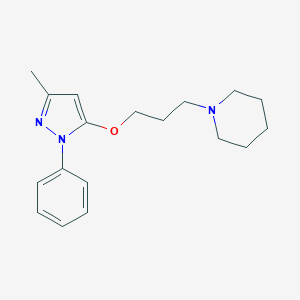
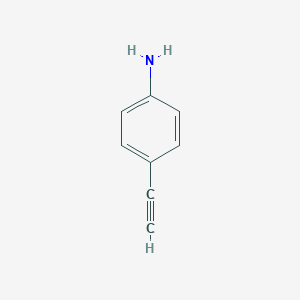

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
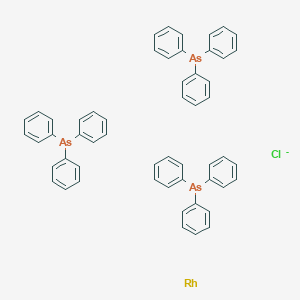
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
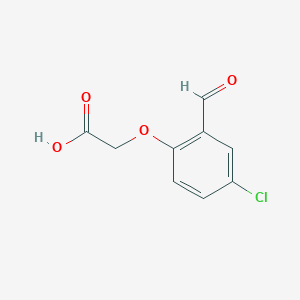


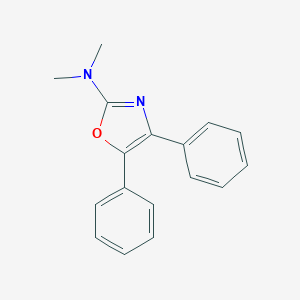
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
